molecular formula C19H22FN5O2 B2908823 N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235382-53-2

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2908823
CAS No.: 1235382-53-2
M. Wt: 371.416
InChI Key: FICQMAVFMJABPI-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative with a fluorinated benzyl group at the N1 position and a pyrimidine-substituted piperidinylmethyl group at the N2 position. The 4-fluorobenzyl moiety likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the pyrimidinyl-piperidine group may contribute to target binding via π-π stacking or hydrogen bonding interactions .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-16-4-2-14(3-5-16)12-23-17(26)18(27)24-13-15-6-10-25(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,15H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQMAVFMJABPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of the pyrimidinyl-piperidinyl intermediate, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound with diverse applications in scientific research, particularly in medicinal chemistry, biological studies, chemical biology, and industrial applications.

Scientific Research Applications

  • Medicinal Chemistry: This compound is actively investigated as a potential therapeutic agent, especially for neurological disorders and cancer treatment.
  • Biological Studies: It is employed in studies aimed at understanding its interactions with biological targets, such as enzymes and receptors.
  • Chemical Biology: The compound serves as a tool to explore biological pathways and mechanisms.
  • Industrial Applications: Its unique structure makes it a candidate for the development of new materials and catalysts.

Chemical Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo several chemical reactions, which include:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
  • Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

The products of these reactions depend on the specific conditions and reagents used; oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Antimicrobial Activity

Research suggests that compounds similar to N1-(4-fluorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exhibit antimicrobial properties, with related oxalamide derivatives showing inhibitory effects against bacterial strains like Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate potent antibacterial activity.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the provided evidence:

Compound Substituents (N1/N2) Key Properties Biological Activity Reference
N1-(4-Fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide N1: 4-Fluorobenzyl; N2: Pyrimidinyl-piperidine Hypothesized enhanced metabolic stability and binding affinity Not explicitly reported; inferred antiviral N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide N1: 4-Chlorophenyl; N2: Thiazolyl-piperidine LC-MS m/z 423.26 (M+H+), HPLC >95%, 46% yield HIV entry inhibition (IC₅₀ ~0.1 μM)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl; N2: Pyridinyl-ethyl NOEL: 100 mg/kg/day (rat), used as umami flavoring agent Flavor enhancement (FEMA 4233)
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) N1: 4-Chlorophenyl; N2: Isoindoline-dione Recrystallized with THF; antimicrobial activity against S. aureus (MIC 8 μg/mL) Antimicrobial
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide N1: 3-Cl-5-F-phenyl; N2: 4-Methoxyphenethyl ESI-MS m/z 333.1 (M+H+), 33% yield Not explicitly reported; structural analog

Structural and Functional Insights

Substituent Impact on Bioactivity :

  • Fluorine vs. Chlorine : Fluorine at N1 (target compound) may improve metabolic stability and membrane permeability compared to chlorine in analogs like GMC-3 or compound 8 . Chlorophenyl derivatives, however, show stronger antimicrobial and antiviral activities, suggesting halogens enhance target binding .
  • Heterocyclic Moieties : Pyrimidinyl-piperidine (target compound) vs. pyridinyl-ethyl (S336) or thiazolyl-piperidine (compound 8) substituents influence binding specificity. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding compared to pyridine or thiazole .

Fluorinated compounds often require stringent purification, which may reduce yields compared to methoxy or chloro derivatives .

Toxicological Profiles: Oxalamides like S336 exhibit high safety margins (NOEL 100 mg/kg/day in rats) due to rapid hydrolysis into non-toxic metabolites . The 4-fluorobenzyl group in the target compound may slow metabolism, necessitating specific toxicity studies.

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22FN5O2C_{19}H_{22}FN_{5}O_{2} with a molecular weight of 371.4 g/mol. Its unique structure includes a fluorobenzyl group, a pyrimidinyl-piperidinyl moiety, and an oxalamide linkage, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22FN5O2C_{19}H_{22}FN_{5}O_{2}
Molecular Weight371.4 g/mol
CAS Number1235382-53-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The synthesis starts with the formation of the pyrimidinyl-piperidinyl intermediate.
  • Introduction of Fluorobenzyl Group : This is followed by the introduction of the fluorobenzyl group.
  • Formation of Oxalamide Linkage : The final step involves creating the oxalamide bond under controlled conditions.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have been evaluated for their efficacy against various cancer types by targeting specific pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that the presence of the fluorobenzyl group enhances its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.

Enzyme Inhibition

The compound’s structure allows it to interact with various enzymes. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise in preclinical studies.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential mechanisms of action and therapeutic applications:

  • Study on Enzyme Interaction : A study published in PubMed Central explored how piperazine-based compounds interact with tyrosinase, revealing important binding characteristics that could be applicable to this compound .
  • Antimelanogenic Effects : Another study highlighted the potential of fluorinated compounds in inhibiting melanin production through enzyme inhibition, suggesting similar applications for this oxalamide derivative .
  • PI3K Inhibition : Research has indicated that compounds containing pyrimidine derivatives can effectively inhibit PI3K pathways, which are crucial in cancer biology .

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